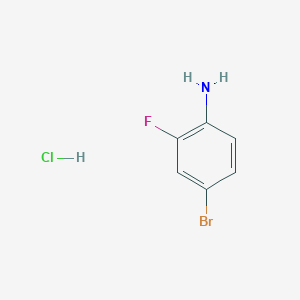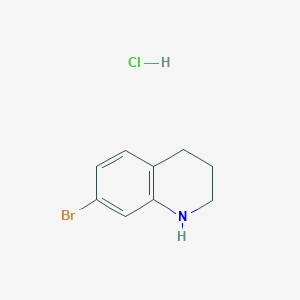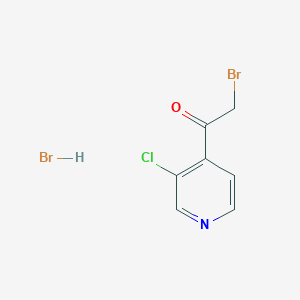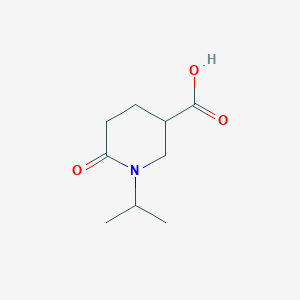
1-(3-Aminopropyl)-3-phenylurea hydrochloride
Übersicht
Beschreibung
The compound “1-(3-Aminopropyl)-3-phenylurea hydrochloride” is a urea derivative. Urea derivatives are a large class of organic compounds that contain a carbonyl group flanked by two amine groups. They have a wide range of applications, including use in the manufacture of plastics, pharmaceuticals, and in medical treatments .
Chemical Reactions Analysis
Urea derivatives, including “this compound”, can undergo a variety of chemical reactions. They can react with carboxylic acids to form amide bonds . They can also undergo reactions with other nucleophiles .Wissenschaftliche Forschungsanwendungen
Chemical Synthesis and Drug Development
Compounds structurally related to 1-(3-Aminopropyl)-3-phenylurea hydrochloride play significant roles in chemical synthesis and drug development. For instance, 2-Phenylisopropyl and t-butyl trichloroacetamidates serve as useful reagents for the esterification of N-protected amino acids under mild conditions, facilitating the synthesis of complex organic molecules (J. Thierry, C. Yue, P. Potier, 1998). Similarly, the development of immunosuppressive agents from 2-substituted 2-aminopropane-1,3-diols highlights the potential of aminopropyl and phenylurea derivatives in medicinal chemistry, offering pathways to new therapeutic agents (M. Kiuchi et al., 2000).
Biodegradation and Environmental Remediation
Phenylurea derivatives, such as N-phenylurea herbicides, demonstrate the environmental relevance of these compounds, particularly in biodegradation studies. Research into enhancing the mineralization of diuron, a phenylurea herbicide, using cyclodextrin-based bioremediation technology, showcases the potential environmental applications of understanding and manipulating the chemical properties of phenylurea derivatives (J. Villaverde et al., 2012).
Molecular Sensing and Material Science
The exploration of molecular sensing and material science also benefits from compounds related to this compound. For example, the synthesis and study of 3-amino boron-dipyrromethene derivatives for their sensing properties demonstrate the utility of phenylurea and amino functionalities in designing specific chemical sensors (E. Ganapathi et al., 2014).
Wirkmechanismus
Safety and Hazards
Zukünftige Richtungen
The future directions for research on “1-(3-Aminopropyl)-3-phenylurea hydrochloride” would likely depend on its potential applications. For example, if it has potential uses in medicine or industry, future research could focus on optimizing its synthesis, studying its properties, and testing its efficacy and safety .
Eigenschaften
IUPAC Name |
1-(3-aminopropyl)-3-phenylurea;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15N3O.ClH/c11-7-4-8-12-10(14)13-9-5-2-1-3-6-9;/h1-3,5-6H,4,7-8,11H2,(H2,12,13,14);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FFTROQIITUUMDV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)NC(=O)NCCCN.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16ClN3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.71 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


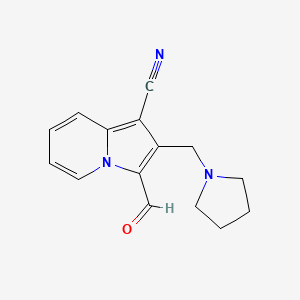
![3-({[2-(Dimethylamino)ethyl]amino}methyl)phenol dihydrochloride](/img/structure/B1522156.png)

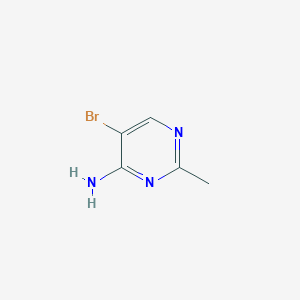

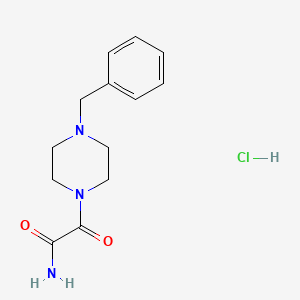
![2-Amino-1-[4-(2-benzyloxy-ethyl)-piperazin-1-yl]-ethanone dihydrochloride](/img/structure/B1522163.png)

